

3-methyl-L-tyrosine CAS number and molecular weight

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Compound of Interest

Compound Name: 3-methyl-L-tyrosine

Cat. No.: B1345956

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In-Depth Technical Guide: 3-methyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by a methyl group substitution at the third position of the phenyl ring. As a structural analog of L-tyrosine, it holds significant interest in neuroscience and drug development due to its potential to interact with the catecholamine biosynthesis pathway. This technical guide provides a comprehensive overview of **3-methyl-L-tyrosine**, including its chemical properties, a representative synthesis protocol, and its biological context, particularly in relation to dopamine synthesis.

Core Data Presentation

Quantitative data for **3-methyl-L-tyrosine** is summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	195.22 g/mol	[1]
CAS Number	2370-57-2	[2]
Alternate CAS Number	17028-03-4	[2]
Molecular Formula	C ₁₀ H ₁₃ NO ₃	[2]
IUPAC Name	(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid	[2]
Canonical SMILES	CC1=C(C=CC(=C1)C-- INVALID-LINK--N)O	

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-methyl-L-tyrosine** is not widely published, a representative synthesis can be adapted from methodologies used for similar methylated tyrosine derivatives. The following protocol describes a plausible route for the targeted methylation of an L-tyrosine precursor. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Representative Synthesis of a Methylated L-Tyrosine Derivative

This protocol is based on the synthesis of (L)-Monomethyl Tyrosine (Mmt) and involves a palladium-catalyzed ortho-C(sp²)-H activation.

Objective: To synthesize a mono-methylated L-tyrosine derivative.

Materials:

- 4-Nitro-L-phenylalanine
- Anhydrous Methanol (MeOH)
- Thionyl chloride (SOCl₂)
- Toluene

- Potassium Carbonate (K_2CO_3)
- Methyl Iodide (CH_3I)
- Palladium(II) Acetate ($Pd(OAc)_2$)
- Acetonitrile (CH_3CN)
- Benzyl bromide
- Saturated sodium bicarbonate solution
- Dichloromethane (DCM)
- Ethyl acetate (AcOEt)
- Petroleum ether
- Celite

Procedure:

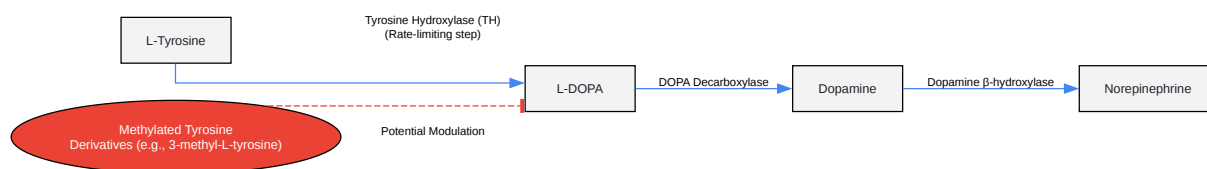
- Esterification of 4-Nitro-L-phenylalanine:
 - To a solution of 4-Nitro-L-phenylalanine (1.0 eq) in anhydrous MeOH, add $SOCl_2$ (1.1 eq) dropwise.
 - Heat the reaction mixture at reflux overnight.
 - Remove the solvent under vacuum to obtain the crude methyl-4-hydroxy-3-nitro phenylalanine hydrochloride.
 - Wash the crude product with a saturated sodium bicarbonate aqueous solution until the pH is approximately 8 and extract with DCM.
- N-Alkylation:
 - To a solution of the aniline derivative from the previous step (1.0 eq) in CH_3CN , add benzyl bromide (2.5 eq) and potassium carbonate (2.0 eq).

- Stir the mixture at 80 °C overnight.
- Purify the crude mixture using flash chromatography (1:1 AcOEt/petroleum ether).
- Palladium-Catalyzed Methylation:
 - To a solution of the N-alkylated compound (1.0 eq) in toluene, add K_2CO_3 (3.0 eq), CH_3I (5.0 eq), and $Pd(OAc)_2$ (0.1 eq).
 - Stir the mixture at 120 °C overnight.
 - After 24 hours, cool the reaction to room temperature and filter through a celite pad, washing with AcOEt.
 - Concentrate the filtrate under vacuum to obtain the crude methylated product.
- Purification:
 - The final product can be further purified by column chromatography. The choice of solvent system will depend on the polarity of the final compound.

Signaling Pathway and Biological Relevance

3-methyl-L-tyrosine is structurally similar to L-tyrosine, the precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH). Due to its structural similarity, **3-methyl-L-tyrosine** and its isomers, such as α -methyl-p-tyrosine, are investigated for their potential to modulate this pathway. For instance, α -methyl-p-tyrosine is a known inhibitor of tyrosine hydroxylase.

The diagram below illustrates the core dopamine synthesis pathway and indicates the potential point of influence for tyrosine derivatives.

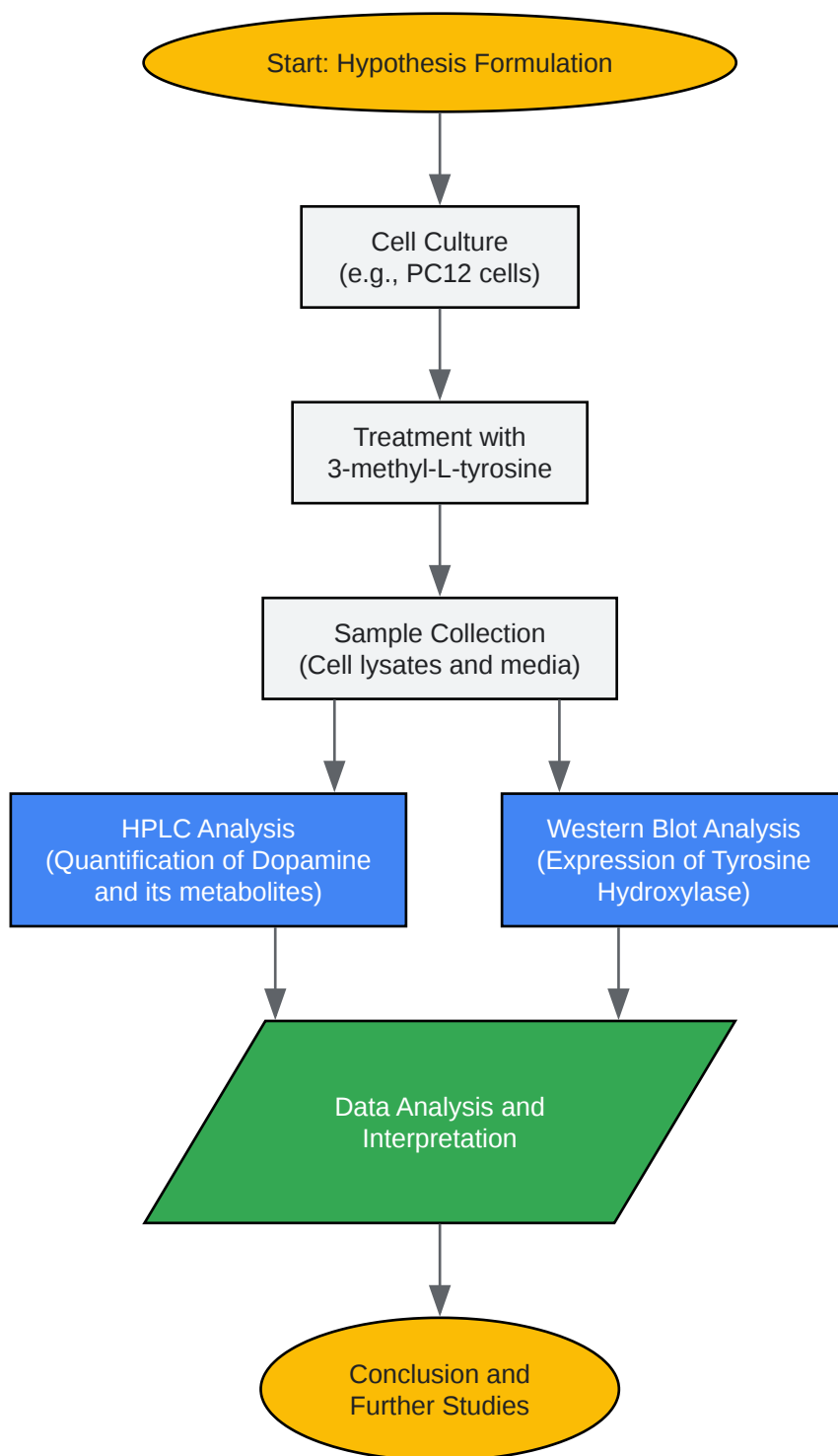


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Catecholamine synthesis pathway and potential modulation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of **3-methyl-L-tyrosine** on dopamine synthesis in a cellular model.



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Workflow for studying **3-methyl-L-tyrosine** effects.

Conclusion

3-methyl-L-tyrosine remains a compound of significant interest for researchers in neuroscience and pharmacology. Its structural relationship to L-tyrosine positions it as a key molecule for investigating the modulation of catecholamine synthesis. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in neurological disorders where dopamine signaling is dysregulated. This guide provides a foundational resource for professionals engaged in such research, offering key data and representative methodologies to facilitate further investigation.

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References

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